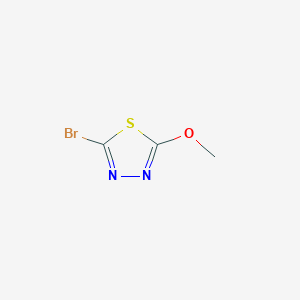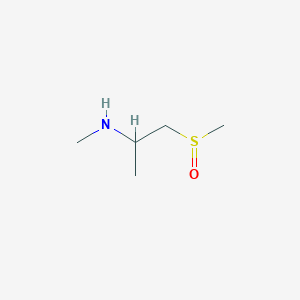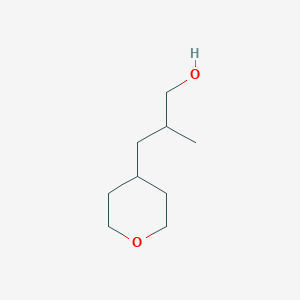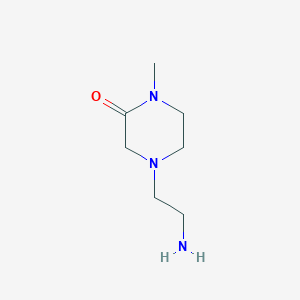![molecular formula C11H15N3O B1375287 1-[4-(1-Aminoethyl)phenyl]imidazolidin-2-one CAS No. 1488678-88-1](/img/structure/B1375287.png)
1-[4-(1-Aminoethyl)phenyl]imidazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-[4-(1-Aminoethyl)phenyl]imidazolidin-2-one” is a chemical compound with the CAS Number: 1803582-48-0 . It has a molecular weight of 241.72 . The compound is a hydrochloride salt and is in the form of a powder . It is stored at room temperature .
Synthesis Analysis
The synthesis of imidazole compounds, which includes “this compound”, has been made by glyoxal and ammonia . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .Molecular Structure Analysis
The Inchi Code for “this compound” is 1S/C11H15N3O.ClH/c1-8(12)9-2-4-10(5-3-9)14-7-6-13-11(14)15;/h2-5,8H,6-7,12H2,1H3,(H,13,15);1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” is a hydrochloride salt and is in the form of a powder . It is stored at room temperature .Applications De Recherche Scientifique
Stereoselectivity in Organic Synthesis
Imidazolidin-4-ones are utilized in bioactive oligopeptides as proline surrogates or to protect the N-terminal amino acid from enzymatic hydrolysis. Their synthesis often involves the stereoselective reaction of alpha-aminoamide with aldehydes or ketones, leading to imidazolidin-4-ones. This process is crucial for creating compounds with specific configurations, which is important in drug development and organic chemistry (Ferraz et al., 2007).
Synthesis of Dihydro-Pyrroloimidazole Derivatives
α-Amino acid phenylhydrazides react with levulinic acid to form imidazolidin-4-one intermediates, which further cyclize to yield dihydro-1H-pyrrolo[1,2-a]imidazole-2,5-dione derivatives. These reactions highlight the influence of solvent polarity on the reaction rate and introduce a new pathway for synthesizing complex heterocyclic compounds (Verardo et al., 2004).
Antinociceptive Effects of Imidazolidine Derivatives
Imidazolidine derivatives, also known as hydantoins, show therapeutic applications including anticonvulsant and neuropathic pain treatment effects. The study of 3-phenyl-5-(4-ethylphenyl)-imidazolidine-2,4-dione (IM-3) demonstrates its antinociceptive properties in mice, suggesting potential for pain management (Queiroz et al., 2015).
Development of New Pharmaceutical Compounds
Research on the synthesis of N-3 and C-5 substituted imidazolidines aims at producing compounds with anticonvulsant, antiarrhythmic, and antidiabetic properties. This area focuses on creating new drugs that can offer better efficacy and reduced side effects for managing these conditions (Luis et al., 2009).
Antibacterial and Antifungal Activities
The synthesis of new imidazolidine derivatives explores their potential in fighting bacterial and fungal infections. These compounds, with various aromatic substituents, have shown significant activities, suggesting a pathway for developing new antimicrobial agents (Ammar et al., 2016).
Peptidomimetics and Chiral Synthesis
Imidazolidin-4-ones serve as important motifs in natural products and pharmaceuticals, offering a versatile tool for peptidomimetics and chiral synthesis. Their utility spans from antimalarial to antiproliferative activities, highlighting their importance in medicinal chemistry and drug design (Xu et al., 2010).
Safety and Hazards
The safety information for “1-[4-(1-Aminoethyl)phenyl]imidazolidin-2-one” includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
1-[4-(1-aminoethyl)phenyl]imidazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-8(12)9-2-4-10(5-3-9)14-7-6-13-11(14)15/h2-5,8H,6-7,12H2,1H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTMKONXEDVPDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2CCNC2=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromo-5-[3-(trifluoromethyl)phenoxy]-1,3,4-thiadiazole](/img/structure/B1375205.png)
![4-[(2-Aminobutyl)sulfanyl]-1,2-dimethylbenzene](/img/structure/B1375210.png)











